molecular formula C13H19Cl2NO B5316879 [2-(2-allyl-6-chlorophenoxy)ethyl]ethylamine hydrochloride

[2-(2-allyl-6-chlorophenoxy)ethyl]ethylamine hydrochloride

Cat. No. B5316879
M. Wt: 276.20 g/mol
InChI Key: ULQCYBVPWWWTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-allyl-6-chlorophenoxy)ethyl]ethylamine hydrochloride is a chemical compound that has been used in scientific research for several years. This compound is known for its unique properties and has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of [2-(2-allyl-6-chlorophenoxy)ethyl]ethylamine hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to changes in the biochemical and physiological processes that occur in the body.
Biochemical and Physiological Effects:
[2-(2-allyl-6-chlorophenoxy)ethyl]ethylamine hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

The advantages of using [2-(2-allyl-6-chlorophenoxy)ethyl]ethylamine hydrochloride in lab experiments include its unique properties and its ability to inhibit the activity of certain enzymes and proteins in the body. However, there are also limitations to using this compound in lab experiments. One limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on [2-(2-allyl-6-chlorophenoxy)ethyl]ethylamine hydrochloride. One future direction is to further investigate its potential as a therapeutic agent for various diseases. Another future direction is to better understand its mechanism of action and how it interacts with different enzymes and proteins in the body. Additionally, future research could focus on developing new compounds based on the structure of [2-(2-allyl-6-chlorophenoxy)ethyl]ethylamine hydrochloride that have improved properties and are more effective as therapeutic agents.

Synthesis Methods

The synthesis of [2-(2-allyl-6-chlorophenoxy)ethyl]ethylamine hydrochloride involves a series of chemical reactions. The starting material for the synthesis is 2-allylphenol, which is reacted with 2-chloroethylamine hydrochloride in the presence of a base to form the intermediate product. The intermediate product is then reacted with ethyl iodide in the presence of a base to form the final product, [2-(2-allyl-6-chlorophenoxy)ethyl]ethylamine hydrochloride.

Scientific Research Applications

[2-(2-allyl-6-chlorophenoxy)ethyl]ethylamine hydrochloride has been used in several scientific research studies. It has been studied for its potential as a therapeutic agent for various diseases, including cancer and inflammation. It has also been used in studies to understand its mechanism of action and the biochemical and physiological effects it has on the body.

properties

IUPAC Name

2-(2-chloro-6-prop-2-enylphenoxy)-N-ethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-3-6-11-7-5-8-12(14)13(11)16-10-9-15-4-2;/h3,5,7-8,15H,1,4,6,9-10H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQCYBVPWWWTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=C(C=CC=C1Cl)CC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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